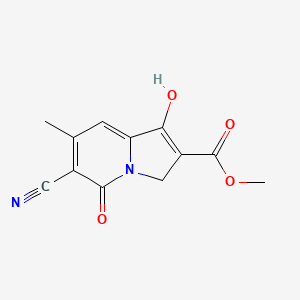

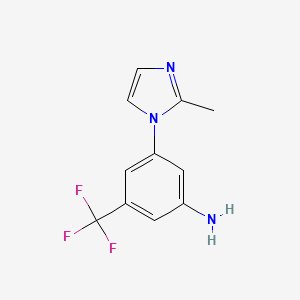

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline

概述

描述

3-(2-Methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)aniline, commonly known as MTFI, is a fluorinated aniline derivative that has recently been the subject of extensive research due to its broad range of potential applications. MTFI has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450 and glutathione S-transferase, as well as its potential use as an anti-cancer agent. Additionally, MTFI has been investigated for its ability to act as an antioxidant and anti-inflammatory agent.

科学研究应用

MTFI has been studied for its ability to act as an inhibitor of several enzymes, including cytochrome P450 and glutathione S-transferase. Additionally, MTFI has been investigated for its potential use as an anti-cancer agent, as well as its ability to act as an antioxidant and anti-inflammatory agent.

作用机制

MTFI has been found to act as an inhibitor of cytochrome P450 and glutathione S-transferase. Cytochrome P450 is an enzyme involved in the metabolism of xenobiotics, while glutathione S-transferase is an enzyme involved in the detoxification of xenobiotics. MTFI has been found to bind to both enzymes, thus inhibiting their activity. Additionally, MTFI has been found to bind to and inhibit the activity of several other enzymes, including thioredoxin reductase, superoxide dismutase, and catalase.

Biochemical and Physiological Effects

MTFI has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFI can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, MTFI has been found to have anti-inflammatory and antioxidant effects, as well as the ability to reduce the production of reactive oxygen species.

Advantages and Limitations for Laboratory Experiments

MTFI has several advantages and limitations for laboratory experiments. One advantage is that MTFI is relatively inexpensive and readily available. Additionally, MTFI is stable in aqueous solutions and can be stored for extended periods of time. However, MTFI is not soluble in organic solvents, and its solubility in aqueous solutions is limited. Additionally, MTFI is toxic and must be handled with care.

未来方向

There are several potential future directions for MTFI research. These include further investigation into its potential use as an anti-cancer agent, its ability to act as an antioxidant and anti-inflammatory agent, and its potential use as an inhibitor of cytochrome P450 and glutathione S-transferase. Additionally, further research is needed to determine the optimal dose and method of administration for MTFI. Finally, further research is needed to investigate the long-term effects of MTFI on human health.

属性

IUPAC Name |

3-(2-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-7-16-2-3-17(7)10-5-8(11(12,13)14)4-9(15)6-10/h2-6H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETRKLAUVABHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)